Benzene-1,2-dicarbonyl difluoride

NHC organocatalysis photoredox catalysis acyl fluoride acylation

Benzene-1,2-dicarbonyl difluoride (phthaloyl difluoride, CAS 445-69-2) is an aromatic diacyl fluoride with molecular formula C₈H₄F₂O₂ and molecular weight 170.11 g/mol. It is the difluoride analog of phthaloyl chloride, bearing two reactive –C(O)F groups at the 1,2-positions of the benzene ring.

Molecular Formula C8H4F2O2
Molecular Weight 170.11 g/mol
CAS No. 445-69-2
Cat. No. B14754337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene-1,2-dicarbonyl difluoride
CAS445-69-2
Molecular FormulaC8H4F2O2
Molecular Weight170.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)F)C(=O)F
InChIInChI=1S/C8H4F2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H
InChIKeyOKZQOHHDISEJFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene-1,2-dicarbonyl Difluoride (CAS 445-69-2): A Bifunctional Acyl Fluoride for High-Performance Acylation and Polymer Intermediates


Benzene-1,2-dicarbonyl difluoride (phthaloyl difluoride, CAS 445-69-2) is an aromatic diacyl fluoride with molecular formula C₈H₄F₂O₂ and molecular weight 170.11 g/mol . It is the difluoride analog of phthaloyl chloride, bearing two reactive –C(O)F groups at the 1,2-positions of the benzene ring. Key physicochemical properties include a melting point of 42.5 °C, a boiling point of approximately 227 °C (estimated), and a density of 1.3066 g/cm³, distinguishing it markedly from its chloride counterpart . As a member of the acyl fluoride class, this compound exhibits the characteristic stability–reactivity balance that differentiates acyl fluorides from the more commonly employed acyl chlorides, making it a strategically important intermediate in fluorodenitration chemistry, N-heterocyclic carbene (NHC)-catalyzed transformations, and fluorinated polymer synthesis.

Why Phthaloyl Chloride Cannot Replace Benzene-1,2-dicarbonyl Difluoride in Critical Applications


Despite their structural analogy, phthaloyl difluoride and phthaloyl chloride exhibit fundamentally different reactivity profiles that preclude generic substitution. Acyl fluorides are considerably more hydrolytically stable than acyl chlorides due to the substantially stronger carbon–fluorine bond (C–F bond dissociation energy ~485 kJ/mol versus C–Cl ~328 kJ/mol), translating to greater shelf stability, reduced exothermic hydrolysis risk, and broader compatibility with aqueous or protic process conditions [1]. In stark contrast, phthaloyl chloride isomers undergo rapid hydrolysis with half-lives of merely 1.2–4.9 minutes at 0 °C across pH 4–9, with greater than 90% of the starting material hydrolyzed within 60 minutes even at ice-bath temperature . Most critically, in the emerging field of NHC/photoredox dual catalysis, acyl chlorides and bromides have been experimentally confirmed to be inactive, whereas acyl fluorides uniquely enable productive acylation via a [1,2]-fluorine migration mechanism—a binary activity difference that renders the chloride analog completely non-viable in this catalytic paradigm [2].

Quantitative Differentiation Evidence: Benzene-1,2-dicarbonyl Difluoride Versus Closest Analogs


Unique NHC/Photoredox Catalytic Activity: Acyl Chlorides and Bromides Confirmed Inactive

In N-heterocyclic carbene (NHC)/photoredox dual catalytic acylation, acyl fluorides possess unique reactivity not shared by other acyl halides. While acyl fluorides productively engage in this catalytic manifold, acyl chlorides and acyl bromides have been experimentally demonstrated to be completely inactive under identical conditions [1]. Computational studies attribute this binary activity difference to a [1,2]-fluorine migration intermediate that is mechanistically inaccessible to chloride or bromide leaving groups [1]. This represents an absolute, qualitative differentiation: for any synthetic route employing NHC/photoredox catalysis, phthaloyl chloride (or any acyl chloride) is not a viable substitute for phthaloyl difluoride [2].

NHC organocatalysis photoredox catalysis acyl fluoride acylation

Hydrolytic Stability: Carbon–Fluorine Bond Strength Confers Orders-of-Magnitude Greater Aqueous Stability

The carbon–fluorine bond in acyl fluorides (bond dissociation energy ~485 kJ/mol) is substantially stronger than the carbon–chlorine bond in acyl chlorides (~328 kJ/mol), a difference of approximately 157 kJ/mol (37.5 kcal/mol) that directly translates to markedly slower nucleophilic attack by water [1]. Acyl fluorides as a class are described as 'considerably more stable than their chloride counterparts' toward hydrolysis, enabling handling under less rigorously anhydrous conditions [2]. Quantitative hydrolysis data for the closest comparator class—phthaloyl chloride isomers (terephthaloyl chloride and isophthaloyl chloride)—reveal half-lives of only 1.2–4.9 minutes at 0 °C (pH 4–9), with greater than 90% of starting material hydrolyzed within 60 minutes at ice-bath temperature . While direct hydrolysis rate constants for phthaloyl difluoride itself are not reported, the class-level stability ordering (acyl fluoride >> acyl chloride) permits confident inference of at least one to two orders of magnitude greater hydrolytic persistence [1][2].

hydrolytic stability bond dissociation energy moisture sensitivity

Solid Physical State at Ambient Temperature Enables Simplified Handling and Formulation

Phthaloyl difluoride exhibits a melting point of 42.5 °C, making it a crystalline solid at standard ambient temperatures (20–25 °C) . In contrast, the closest analog phthaloyl chloride melts at 6–12 °C and exists as a colorless to light yellow oily liquid at room temperature . This ~30–36 °C upward shift in melting point fundamentally alters handling characteristics: the difluoride can be weighed and transferred as a solid without the dripping, fuming, and containment challenges associated with the liquid chloride. The solid state also reduces vapor pressure at ambient temperature—the chloride has a reported vapor pressure of 30 mm Hg at 47 °C—mitigating inhalation exposure risk during open bench manipulation .

physical state melting point solid handling formulation

Lower Boiling Point Facilitates Distillation-Based Purification and Reduces Thermal Stress

Phthaloyl difluoride has a boiling point of approximately 227 °C at 760 mmHg . The chloride analog phthaloyl chloride boils at 269–282 °C under the same conditions . This approximately 42–55 °C reduction in boiling point is a direct consequence of the lower molecular polarizability and weaker intermolecular dispersion forces associated with fluorine substitution versus chlorine. For industrial and laboratory purification workflows, the lower boiling point of the difluoride allows vacuum distillation at correspondingly lower temperatures, reducing the risk of thermal decomposition, minimizing energy input, and enabling separation from higher-boiling reaction byproducts that would co-distill with the chloride.

boiling point distillation purification thermal stability

Nitrite Ion Trapping in Fluorodenitration: A Unique Synthetic Role Not Served by Phthaloyl Chloride

Phthaloyl difluoride serves a specific and mechanistically essential role as a nitrite ion (NO₂⁻) trapping agent in the fluorodenitration of aromatic nitro compounds [1]. In this methodology, nitrite ion generated during fluoride-mediated displacement of the nitro group is responsible for most undesired side reactions; phthaloyl difluoride (or tetrafluorophthaloyl difluoride) reacts with the liberated nitrite, sequestering it from the reaction mixture and thereby suppressing side-product formation. This trapping function is explicitly attributed to the acyl fluoride functionality and enables 'good to excellent' yields of fluoroaromatic products across a general substrate scope [1]. Phthaloyl chloride cannot perform this trapping function under fluoride-mediated reaction conditions because it would itself undergo rapid halogen exchange with fluoride ion, consuming the fluorinating reagent and generating the difluoride in situ—an inefficiency that compromises the stoichiometry and economics of the process.

fluorodenitration nitrite trapping fluoroaromatic synthesis nitroarene

Density Differential Impacts Solution-Phase Formulation and Interfacial Polymerization Monomer Partitioning

Phthaloyl difluoride has a density of 1.3066 g/cm³ , whereas phthaloyl chloride has a density of 1.409 g/mL at 25 °C . This approximately 7.3% lower density reflects the replacement of two chlorine atoms (combined atomic weight ~71) with two fluorine atoms (combined atomic weight ~38), yielding a less dense organic phase. In interfacial polymerization applications—where the acyl halide monomer is dissolved in an organic solvent that forms a discrete phase boundary with an aqueous diamine solution—the density of the organic phase influences phase separation behavior, monomer diffusion rates across the interface, and the resulting thin-film polyamide morphology [1]. The difluoride's lower density provides a wider density contrast with common chlorinated solvents, offering formulators an additional degree of freedom in interfacial polymerization process design.

density interfacial polymerization monomer partitioning organic phase

High-Value Application Scenarios Where Benzene-1,2-dicarbonyl Difluoride Provides Demonstrable Advantage


NHC/Photoredox Dual Catalytic Acylation for Complex Molecule Synthesis

In N-heterocyclic carbene (NHC)/photoredox dual catalytic acylation—a metal-free methodology enabling the synthesis of α-substituted vinyl ketones, β-difluoroalkyl ketones, and other elaborated carbonyl compounds—acyl fluorides are uniquely competent substrates. Acyl chlorides and bromides have been experimentally confirmed to be completely inactive in this transformation [1]. Benzene-1,2-dicarbonyl difluoride, as a bifunctional acyl fluoride, can serve as a monomer or crosslinking acylation agent in this catalytic manifold, enabling transformations that are mechanistically inaccessible with phthaloyl chloride. This scenario is particularly relevant for medicinal chemistry and natural product derivatization programs seeking late-stage functionalization under mild, metal-free conditions [2].

Fluorodenitration-Based Synthesis of Selectively Fluorinated Aromatic Building Blocks

The fluorodenitration methodology reported by Maggini et al. (1991) employs phthaloyl difluoride as a nitrite ion trapping agent to suppress side reactions during fluoride-mediated displacement of aromatic nitro groups [1]. In this application, phthaloyl chloride is chemically incompatible because it undergoes rapid halogen exchange with the fluoride source, consuming reagent and generating the difluoride in situ with poor atom economy. Procurement of the pre-formed difluoride ensures clean stoichiometry and reproducible yields in the synthesis of fluoroaromatic intermediates for agrochemicals, pharmaceuticals, and functional materials. This scenario is directly supported by the evidence in Evidence Item 5.

Fluorine-Containing Polyamide and Polyimide Synthesis via Interfacial or Solution Polycondensation

Phthaloyl difluoride and its nuclear-fluorinated derivatives (e.g., 4,5-difluorophthaloyl fluoride, tetrafluorophthaloyl fluoride) are specifically claimed as monomers for preparing fluorine-substituted polyamides via polycondensation with diamines such as piperazine [1]. The enhanced hydrolytic stability of the acyl fluoride groups (Section 3, Evidence Item 2) enables interfacial polymerization at aqueous–organic interfaces with reduced competing hydrolysis of the monomer, potentially yielding higher-molecular-weight polymers compared to chloride-based monomers that hydrolyze with half-lives under 5 minutes at 0 °C. The lower density of the difluoride (Section 3, Evidence Item 6) also provides a wider formulation window for organic-phase composition in interfacial polymerization [2].

Pesticide Intermediate Synthesis Requiring Fluorinated Phthaloyl Derivatives

Nuclear-fluorinated phthaloyl and terephthaloyl fluorides, prepared via fluorination of chlorinated precursors with potassium fluoride in sulfolane at 120–150 °C, are explicitly described as 'valuable chemical intermediates for the synthesis of pesticides' [1]. The difluoride functional groups provide reactive handles for further derivatization while the fluorine substituents on the aromatic ring confer metabolic stability, lipophilicity modulation, and enhanced environmental persistence desirable in modern agrochemical design. The solid physical state of the non-ring-fluorinated parent compound (Section 3, Evidence Item 3) facilitates safe handling and accurate stoichiometric dispensing in kg-scale intermediate production [2].

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